3-Aminobutanenitrile
Overview
Description
3-Aminobutanenitrile, also known as β-Aminobutyronitrile, is an organic compound with the molecular formula C4H8N2. It is a nitrile derivative with an amino group attached to the third carbon of the butanenitrile chain. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobutanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the amino group on the butanenitrile chain .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-cyanopropene. This method involves the use of a metal catalyst, such as palladium or nickel, under hydrogen gas at high pressure. The process is efficient and yields high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobutanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Aminobutanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, including potential antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3-Aminobutanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
2-Aminobutanenitrile: Similar structure but with the amino group on the second carbon.
4-Aminobutanenitrile: Amino group on the fourth carbon.
3-Cyanopropylamine: Contains a nitrile group on the third carbon but lacks the amino group.
Uniqueness: 3-Aminobutanenitrile is unique due to the specific positioning of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
3-aminobutanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBSMPOYVPZOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903768 | |
Record name | NoName_4511 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16750-40-6 | |
Record name | Butyronitrile, 3-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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